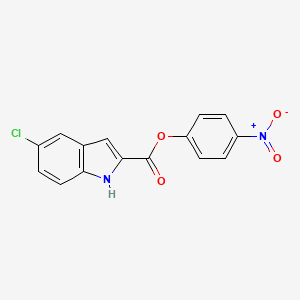
p-Nitrophenyl 5-chloroindole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrophenyl 5-chloroindole-2-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a 5-chloroindole core with a 4-nitrophenyl ester group at the 2-position, making it a unique and interesting molecule for various scientific research applications.
Métodos De Preparación
The synthesis of 4-nitrophenyl 5-chloroindole-2-carboxylate typically involves the esterification of 5-chloroindole-2-carboxylic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with more efficient purification processes.
Análisis De Reacciones Químicas
4-nitrophenyl 5-chloroindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-nitrophenyl 5-chloroindole-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 4-nitrophenyl 5-chloroindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
4-nitrophenyl 5-chloroindole-2-carboxylate can be compared with other similar indole derivatives, such as:
5-chloroindole-2-carboxylic acid: Lacks the nitrophenyl ester group and has different chemical properties and biological activities.
4-nitrophenyl indole-2-carboxylate: Similar structure but without the chlorine substitution, leading to different reactivity and applications.
5-bromoindole-2-carboxylate: Contains a bromine atom instead of chlorine, which can affect its chemical behavior and biological effects. The uniqueness of 4-nitrophenyl 5-chloroindole-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
365996-91-4 |
|---|---|
Fórmula molecular |
C15H9ClN2O4 |
Peso molecular |
316.69 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H9ClN2O4/c16-10-1-6-13-9(7-10)8-14(17-13)15(19)22-12-4-2-11(3-5-12)18(20)21/h1-8,17H |
Clave InChI |
ZWHCMCGIGXREEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


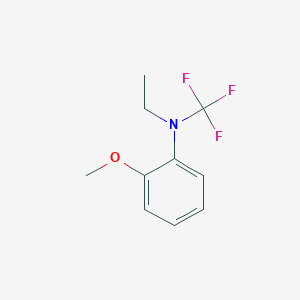

![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)
![3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol](/img/structure/B13968130.png)
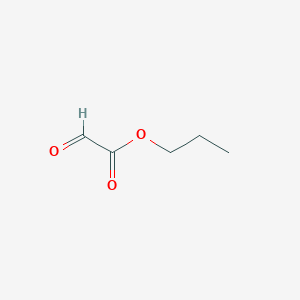
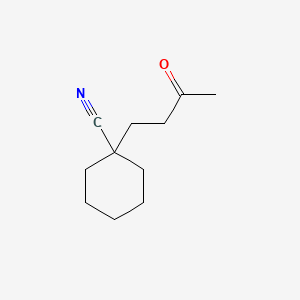
![2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13968162.png)
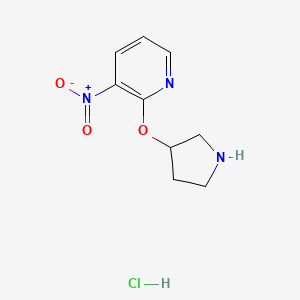

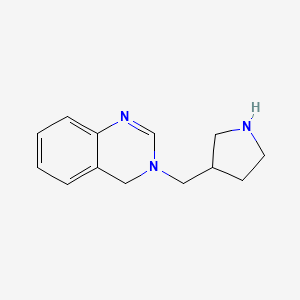
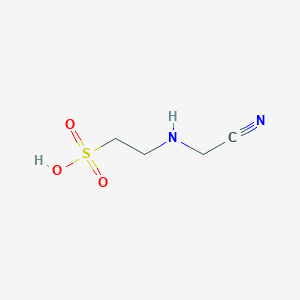
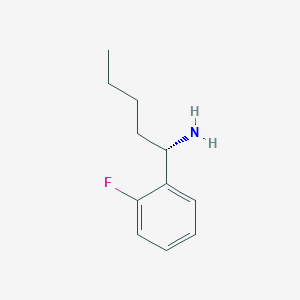
![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)
![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
